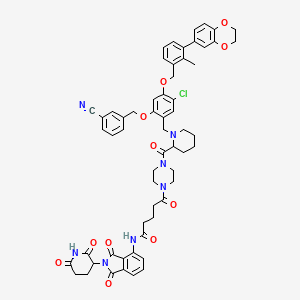
PROTAC PD-1/PD-L1 degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC PD-1/PD-L1 degrader-1 is a compound designed to target and degrade the proteins Programmed Cell Death Protein 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1)It effectively inhibits the interaction between PD-1 and PD-L1, which plays a crucial role in immune checkpoint regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PD-1/PD-L1 degrader-1 involves multiple steps, including the preparation of the Cereblon E3 ligase ligand, the linker, and the PD-1/PD-L1 binding moiety. The synthetic route typically includes:
Preparation of the Cereblon E3 Ligase Ligand: This involves the synthesis of a thalidomide derivative, which is then functionalized to attach a linker.
Linker Synthesis: The linker is synthesized separately and is designed to connect the Cereblon E3 ligase ligand to the PD-1/PD-L1 binding moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, solvent, and reagent concentrations.
Purification: Using techniques such as column chromatography and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the product.
Análisis De Reacciones Químicas
Types of Reactions
PROTAC PD-1/PD-L1 degrader-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker or the PD-1/PD-L1 binding moiety.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups on the linker or binding moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the linker or binding moiety, while reduction may produce reduced forms of these components .
Aplicaciones Científicas De Investigación
PROTAC PD-1/PD-L1 degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of PD-1/PD-L1 in various biochemical processes.
Biology: Employed in cellular studies to investigate the effects of PD-1/PD-L1 degradation on immune cell function and signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy by enhancing the immune response against tumor cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting immune checkpoints.
Mecanismo De Acción
PROTAC PD-1/PD-L1 degrader-1 exerts its effects by recruiting the Cereblon E3 ligase to the PD-1/PD-L1 proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the interaction between PD-1 and PD-L1, thereby restoring the immune response in a co-culture model of Hep3B/OS-8/hPD-L1 cells and CD3 T cells . The molecular targets involved include the PD-1 and PD-L1 proteins, as well as the Cereblon E3 ligase .
Comparación Con Compuestos Similares
Similar Compounds
PROTAC PD-L1 degrader-1: Another PROTAC compound targeting PD-L1, but with different linker and binding moieties.
ARV-471: A Cereblon-based estrogen receptor PROTAC degrader used in breast cancer research.
dBET6: A selective degrader of BET proteins based on PROTAC technology.
Uniqueness
PROTAC PD-1/PD-L1 degrader-1 is unique in its ability to specifically target and degrade both PD-1 and PD-L1 proteins, making it a powerful tool for studying and potentially treating diseases involving immune checkpoint regulation. Its design allows for precise modulation of the immune response, which is not achievable with traditional small molecule inhibitors .
Propiedades
IUPAC Name |
5-[4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58ClN7O11/c1-36-40(10-5-11-42(36)39-17-19-48-51(30-39)76-27-26-75-48)35-78-50-31-49(77-34-38-9-4-8-37(28-38)32-61)41(29-44(50)60)33-66-21-3-2-14-47(66)58(73)65-24-22-64(23-25-65)54(70)16-7-15-52(68)62-45-13-6-12-43-55(45)59(74)67(57(43)72)46-18-20-53(69)63-56(46)71/h4-6,8-13,17,19,28-31,46-47H,2-3,7,14-16,18,20-27,33-35H2,1H3,(H,62,68)(H,63,69,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIXMPCTSMEQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58ClN7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
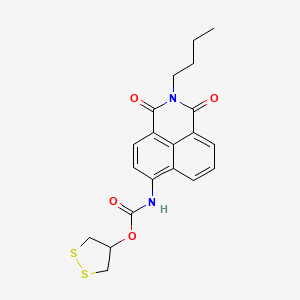

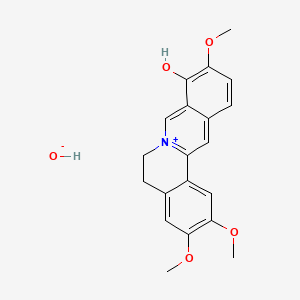
![5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)
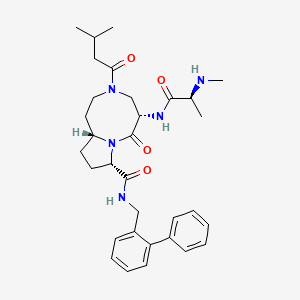
![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)
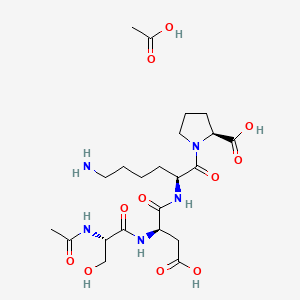
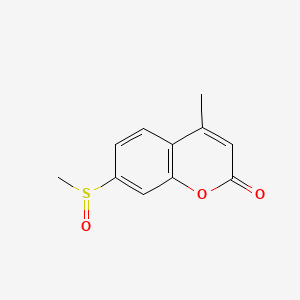
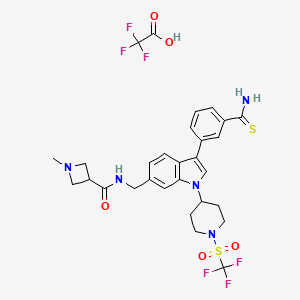
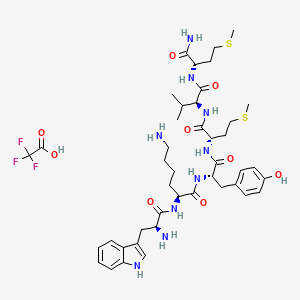

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B8210141.png)
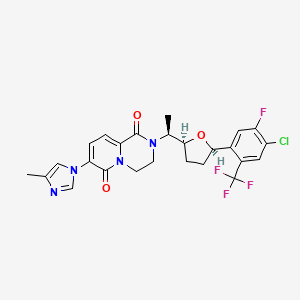
![(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide](/img/structure/B8210155.png)
